N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound belonging to the family of heterocyclic compounds. This compound features a 1,1-dioxido-2,3-dihydrothiophene skeleton, which is significantly involved in various biological processes. Its unique structure and properties make it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then oxidized to introduce the dioxido group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction can lead to the formation of thioethers.
Substitution: Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of advanced materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-nitro-N-p-tolyl-benzamide
These compounds share the 1,1-dioxido-2,3-dihydrothiophene skeleton but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-10(15)14(11-7-8-19(16,17)9-11)12-5-3-4-6-13(12)18-2/h3-8,11H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHHAEKBSZAURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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